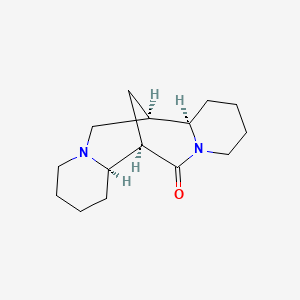
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenolic, imidazole, and thiadiazine moieties, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenolic precursor, followed by the formation of the imidazole and thiadiazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole and thiadiazine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenolic and imidazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the imidazole and thiadiazine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazine
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2H-imidazo(2,1-b)(1,3,4)thiadiazole
Uniqueness
Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-6,7-dihydro-2H-imidazo(2,1-b)(1,3,4)thiadiazine hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound may confer distinct reactivity and biological activity.
Propriétés
Numéro CAS |
117829-28-4 |
|---|---|
Formule moléculaire |
C19H28ClN3OS |
Poids moléculaire |
382.0 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(6,7-dihydro-2H-imidazo[2,1-b][1,3,4]thiadiazin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C19H27N3OS.ClH/c1-18(2,3)13-9-12(10-14(16(13)23)19(4,5)6)15-11-24-17-20-7-8-22(17)21-15;/h9-10,23H,7-8,11H2,1-6H3;1H |
Clé InChI |
NFZYEVTYGHAMBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN3CCN=C3SC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


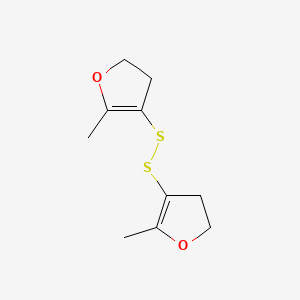
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)

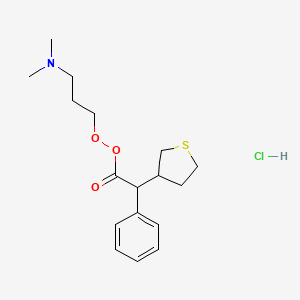
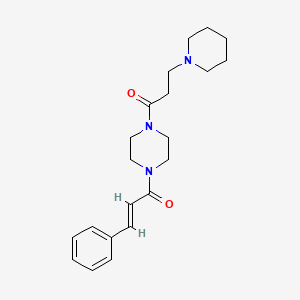
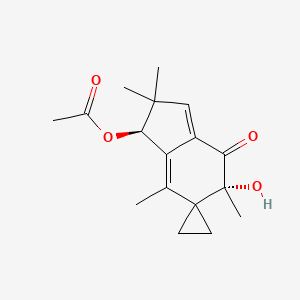
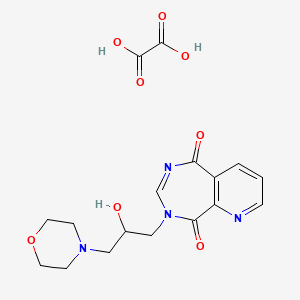

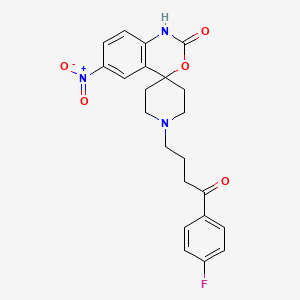
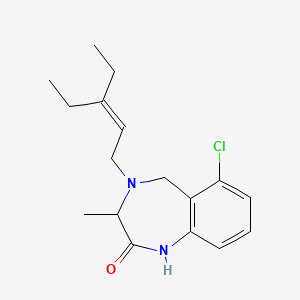
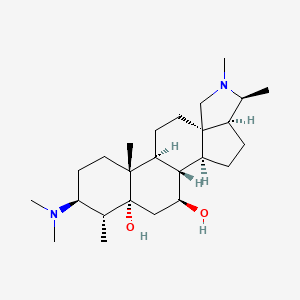
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

